2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide
Overview
Description
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide is a complex organic compound with a molecular formula of C25H27FN2O3S2 and a molecular weight of 486.62 g/mol . This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a naphthylacetamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the sulfonyl intermediate: This involves the reaction of 4-fluoroaniline with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with naphthylacetamide: The sulfonyl intermediate is then reacted with naphthylacetamide under specific conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and fluorophenyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide include:
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide: This compound has a similar structure but with a different substituent on the acetamide group, leading to variations in its chemical and biological properties.
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-propylacetamide: Another similar compound with a propyl group instead of a naphthyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S/c1-18-6-12-23(13-7-18)28(32(30,31)24-14-9-21(26)10-15-24)17-25(29)27-22-11-8-19-4-2-3-5-20(19)16-22/h2-16H,17H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVEJIMSNHJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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